molecular formula C20H24O2S B14355041 2-(Benzenesulfinyl)-2-benzyl-3-pentyloxirane CAS No. 95110-66-0

2-(Benzenesulfinyl)-2-benzyl-3-pentyloxirane

Cat. No.: B14355041
CAS No.: 95110-66-0
M. Wt: 328.5 g/mol
InChI Key: PDAAQQWVHFYNCM-UHFFFAOYSA-N
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Description

2-(Benzenesulfinyl)-2-benzyl-3-pentyloxirane is an organic compound that features a unique combination of functional groups, including a benzenesulfinyl group, a benzyl group, and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfinyl)-2-benzyl-3-pentyloxirane typically involves the reaction of benzenesulfinyl chloride with a suitable benzyl-substituted epoxide under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfinyl)-2-benzyl-3-pentyloxirane undergoes various chemical reactions, including:

    Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzenesulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Nucleophiles (amines, thiols, alcohols), solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted oxirane derivatives.

Scientific Research Applications

2-(Benzenesulfinyl)-2-benzyl-3-pentyloxirane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfinyl)-2-benzyl-3-pentyloxirane involves its interaction with specific molecular targets. The benzenesulfinyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity. The oxirane ring can also undergo ring-opening reactions with nucleophiles, resulting in the formation of covalent adducts. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzenesulfonyl)-2-benzyl-3-pentyloxirane: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    2-(Benzenesulfinyl)-2-benzyl-3-butyl-oxirane: Similar structure but with a different alkyl chain length.

    2-(Benzenesulfinyl)-2-phenyl-3-pentyloxirane: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

2-(Benzenesulfinyl)-2-benzyl-3-pentyloxirane is unique due to the presence of both a benzenesulfinyl group and an oxirane ring, which imparts distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.

Properties

CAS No.

95110-66-0

Molecular Formula

C20H24O2S

Molecular Weight

328.5 g/mol

IUPAC Name

2-(benzenesulfinyl)-2-benzyl-3-pentyloxirane

InChI

InChI=1S/C20H24O2S/c1-2-3-6-15-19-20(22-19,16-17-11-7-4-8-12-17)23(21)18-13-9-5-10-14-18/h4-5,7-14,19H,2-3,6,15-16H2,1H3

InChI Key

PDAAQQWVHFYNCM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(O1)(CC2=CC=CC=C2)S(=O)C3=CC=CC=C3

Origin of Product

United States

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